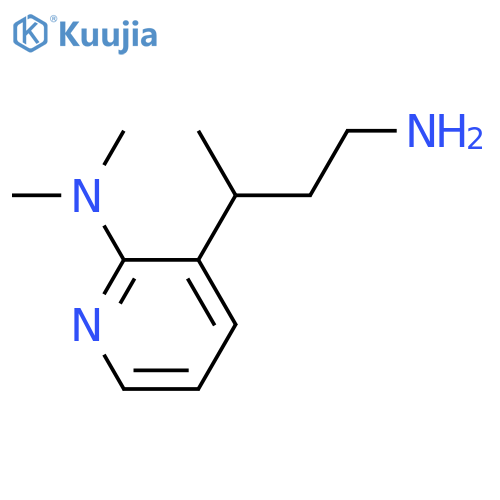Cas no 2229626-90-6 (3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)

2229626-90-6 structure
商品名:3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine
- 2229626-90-6
- EN300-1743343
-
- インチ: 1S/C11H19N3/c1-9(6-7-12)10-5-4-8-13-11(10)14(2)3/h4-5,8-9H,6-7,12H2,1-3H3
- InChIKey: GTLBKKMMWYNRFM-UHFFFAOYSA-N
- ほほえんだ: N(C)(C)C1C(=CC=CN=1)C(C)CCN
計算された属性
- せいみつぶんしりょう: 193.157897619g/mol
- どういたいしつりょう: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743343-0.05g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1743343-10.0g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 10g |
$5774.0 | 2023-05-27 | ||
| Enamine | EN300-1743343-0.25g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1743343-1.0g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 1g |
$1343.0 | 2023-05-27 | ||
| Enamine | EN300-1743343-0.1g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1743343-2.5g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1743343-1g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1743343-10g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 10g |
$5774.0 | 2023-09-20 | ||
| Enamine | EN300-1743343-5.0g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 5g |
$3894.0 | 2023-05-27 | ||
| Enamine | EN300-1743343-0.5g |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine |
2229626-90-6 | 0.5g |
$1289.0 | 2023-09-20 |
3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
2229626-90-6 (3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine) 関連製品
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
